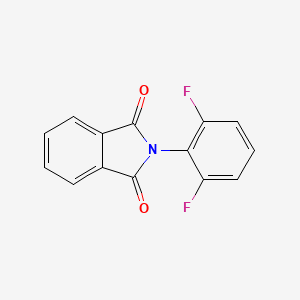
1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the difluorophenyl group in the molecule enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- typically involves the reaction of phthalic anhydride with an appropriate amine, followed by cyclization. The reaction conditions may include the use of solvents such as toluene or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione: Lacks the difluorophenyl group, resulting in different chemical properties.
2-(2,6-Difluorophenyl)-1H-pyrrole-1,3(2H)-dione: Similar structure but with a pyrrole ring instead of an isoindole ring.
Uniqueness
The presence of the difluorophenyl group in 1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives, particularly those substituted with difluorophenyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- , examining its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C13H10F2N2O3
- Molecular Weight : 270.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies indicate that isoindole derivatives can inhibit enzymes such as xanthine oxidase and carbonic anhydrase, which are crucial in metabolic pathways related to inflammation and oxidative stress .
- Anti-inflammatory Effects : Isoindole derivatives have been shown to modulate inflammatory pathways by influencing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promoting anti-inflammatory mediators .
- Neuroprotective Properties : Some derivatives exhibit potential neuroprotective effects by inhibiting acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease .
Biological Activity Data
Case Study 1: Enzyme Inhibition
A study published in Wiley Periodicals evaluated novel hybrid isoindole compounds for their inhibitory effects against xanthine oxidase and carbonic anhydrase isoenzymes. The compound containing a difluorophenyl group demonstrated significant inhibition compared to standard drugs like allopurinol and acetazolamide . The IC50 values indicated that these derivatives could serve as potential leads for developing anti-gout and anti-inflammatory medications.
Case Study 2: Neuroprotective Effects
Another research article highlighted the neuroprotective properties of isoindole derivatives in a model of Alzheimer's disease. The compounds were able to inhibit acetylcholinesterase effectively and showed promise in improving cognitive function in animal models . These findings suggest a potential therapeutic role for these compounds in neurodegenerative diseases.
Properties
CAS No. |
120371-26-8 |
|---|---|
Molecular Formula |
C14H7F2NO2 |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7F2NO2/c15-10-6-3-7-11(16)12(10)17-13(18)8-4-1-2-5-9(8)14(17)19/h1-7H |
InChI Key |
MHWHIYXERPBBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















